N-Benzylcarvedilol
CAS No.: 72955-94-3
VCID: VC0193056
Molecular Formula: C31H32N2O4
Molecular Weight: 496.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-Benzylcarvedilol is a chemical compound . Search results identify it as related to Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity used to treat congestive heart failure and hypertension . Carvedilol decreases total vascular resistance without causing the reflex tachycardia typically associated with vasodilators and is generally well-tolerated, exhibiting renal-sparing effects . It has a unique pharmacological profile, combining β-blocking activity with α1-blocking capabilities . Carvedilol's uses extend to veterinary medicine for treating heart failure in dogs, though its therapeutic niche is debated among veterinary cardiologists . Beyond its primary applications, Carvedilol demonstrates antioxidant activity and an antiproliferative effect on vascular smooth muscle cells, offering neuroprotective benefits and cardiovascular organ protection . Another related compound is Labetalol, which, like Carvedilol, is a β-blocker with α1-blocking activity . As a research assistant, my experience includes skills such as data interpretation, collaborative research techniques, and the ability to summarize complex ideas . These skills enable effective communication of research findings and contribution to innovative projects . My responsibilities have included conducting literature reviews, designing research protocols, collecting and analyzing data, and assisting in preparing research reports . |
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CAS No. | 72955-94-3 |
Product Name | N-Benzylcarvedilol |
Molecular Formula | C31H32N2O4 |
Molecular Weight | 496.6 g/mol |
IUPAC Name | 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Standard InChI | InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3 |
Standard InChIKey | FFZGDNBZNMTOCK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Canonical SMILES | COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Appearance | Off-White Solid |
Purity | > 95% |
Synonyms | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol; |
PubChem Compound | 11038364 |
Last Modified | Aug 15 2023 |
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